Navigating the Chemistry of Nitrated Thiazoles: A Technical Guide to 2-Amino-5-nitrothiazole
Navigating the Chemistry of Nitrated Thiazoles: A Technical Guide to 2-Amino-5-nitrothiazole
An In-depth Exploration of its Properties, Safety, and Applications for Researchers and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, nitrated thiazoles represent a class of compounds with significant utility, particularly in the realms of medicinal chemistry and materials science. While the specific isomer, 4-Nitroisothiazol-5-amine, remains sparsely documented in readily accessible chemical literature and databases, its structural isomer, 2-Amino-5-nitrothiazole (CAS RN: 121-66-4), is a well-characterized and commercially available compound.[1][2][3] This guide provides a comprehensive technical overview of 2-Amino-5-nitrothiazole, offering insights into its chemical identity, safety protocols, and applications relevant to researchers and professionals in drug development. The structural distinction between isothiazole and thiazole rings, while seemingly minor, can lead to considerable differences in chemical reactivity, biological activity, and safety profiles. Therefore, the information presented herein is specific to the 2-amino-5-nitro substituted thiazole ring system.
Part 1: Core Chemical Identity and Properties
Chemical Structure and Identification:
2-Amino-5-nitrothiazole is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a nitro group at the 5-position.
DOT Diagram of 2-Amino-5-nitrothiazole Structure
Caption: Chemical structure of 2-Amino-5-nitrothiazole.
Physicochemical Properties:
A summary of the key physicochemical properties of 2-Amino-5-nitrothiazole is provided in the table below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source |
| CAS Registry Number | 121-66-4 | [1][2] |
| Molecular Formula | C₃H₃N₃O₂S | |
| Molecular Weight | 145.14 g/mol | |
| Appearance | Greenish-yellow to orange-yellow fluffy powder | [1] |
| Melting Point | 195-200 °C (decomposes) | |
| Solubility | Slightly soluble in water. Soluble in 95% ethanol (1g/150g at 20°C). Insoluble in chloroform. Soluble in diethyl ether (1g/250g at 20°C). | |
| logP | 0.83 | [1] |
Part 2: Comprehensive Safety and Handling Protocols
As a nitro-containing aromatic compound, 2-Amino-5-nitrothiazole requires careful handling to mitigate potential health risks. The following information is synthesized from available safety data sheets (SDS) and should be rigorously followed in a laboratory setting.
Hazard Identification and Classification:
2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Some sources also indicate that it is suspected of causing cancer.[4]
GHS Hazard Statements:
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H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
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H351: Suspected of causing cancer.[4]
Personal Protective Equipment (PPE) and Engineering Controls:
A multi-layered approach to safety is essential when working with this compound.
Workflow for Safe Handling of 2-Amino-5-nitrothiazole
Caption: Recommended workflow for the safe handling of 2-Amino-5-nitrothiazole.
First Aid Measures:
In the event of exposure, immediate and appropriate first aid is critical.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Part 3: Applications in Research and Drug Development
The unique structural features of 2-Amino-5-nitrothiazole, namely the presence of a reactive amino group and an electron-withdrawing nitro group on a biologically active thiazole scaffold, make it a valuable building block in medicinal chemistry.
Role as a Key Synthetic Intermediate:
The primary application of 2-Amino-5-nitrothiazole is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The amino group can be readily diazotized and subjected to various subsequent reactions, or it can be acylated or alkylated to introduce diverse functionalities.
Antimicrobial and Antiprotozoal Agents:
Nitro-heterocyclic compounds have a long history in the treatment of infectious diseases. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical cellular components. This mechanism of action is central to the activity of many nitro-aromatic drugs. 2-Amino-5-nitrothiazole serves as a precursor for the synthesis of compounds with potential antimicrobial and antiprotozoal activities. It is a key intermediate in the synthesis of nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.
Diagram of the Role of 2-Amino-5-nitrothiazole in Drug Discovery
Caption: The central role of 2-Amino-5-nitrothiazole as a starting material in a typical drug discovery workflow.
Other Potential Applications:
The electron-deficient nature of the nitrothiazole ring also makes it an interesting candidate for applications in materials science, such as in the development of dyes and electronic materials.
Part 4: Experimental Protocols
To illustrate the practical utility of 2-Amino-5-nitrothiazole, a representative experimental protocol for a common synthetic transformation is provided below.
Protocol: Diazotization of 2-Amino-5-nitrothiazole and Subsequent Sandmeyer Reaction
This protocol describes a general procedure for converting the amino group of 2-Amino-5-nitrothiazole into other functional groups via a diazonium salt intermediate. This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate safety precautions in place, as diazonium salts can be explosive.
Materials:
-
2-Amino-5-nitrothiazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (for Sandmeyer reaction)
-
Ice
-
Distilled water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Preparation of the Diazonium Salt Solution: a. In a beaker, suspend 1 equivalent of 2-Amino-5-nitrothiazole in a mixture of concentrated acid (e.g., HCl) and water, cooled to 0-5 °C in an ice bath. b. Slowly add a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition. c. Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction (Example with CuCl): a. In a separate flask, prepare a solution of 1.2 equivalents of copper(I) chloride in concentrated hydrochloric acid. b. Slowly add the cold diazonium salt solution from step 1c to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: a. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose, potentially explosively, at higher temperatures.
-
Acidic Conditions: The presence of a strong acid is necessary to protonate the amino group, making it a better leaving group, and to generate nitrous acid in situ from sodium nitrite.
-
Copper(I) Catalyst: In the Sandmeyer reaction, the copper(I) salt acts as a catalyst to facilitate the replacement of the diazonium group with a halide.
Conclusion
2-Amino-5-nitrothiazole is a valuable and versatile chemical building block with significant applications in medicinal chemistry, particularly in the synthesis of antimicrobial and antiprotozoal agents. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. While the requested "4-Nitroisothiazol-5-amine" is not readily documented, the comprehensive data available for its isomer, 2-Amino-5-nitrothiazole, provides a solid foundation for researchers working with nitrated heterocyclic compounds.
References
-
PubChem. 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). 2-amino-5-nitrothiazole. [Link]
-
PubChem. 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 4. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
